p-トルエンスルホン酸イソプロピリデンヒドラジド

概要

説明

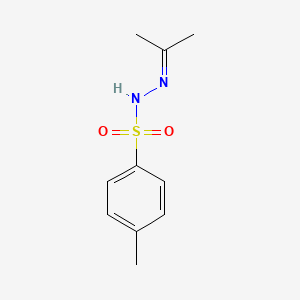

p-Toluenesulfonic acid, isopropylidenehydrazide: is an organic compound that belongs to the class of sulfonic acid derivatives. It is characterized by the presence of a toluenesulfonic acid group attached to an isopropylidenehydrazide moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

科学的研究の応用

Chemistry:

Catalysis: p-Toluenesulfonic acid, isopropylidenehydrazide is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of hydrazine-based drugs.

Biochemical Studies: It is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Industry:

Polymer Production: The compound is used in the production of specialty polymers and resins.

Dye Manufacturing: It is employed in the synthesis of dyes and pigments.

作用機序

Target of Action

P-toluenesulfonic acid, a related compound, has been found to interact with enzymes such as lysozyme c and pro-cathepsin h .

Mode of Action

It’s known that p-toluenesulfonic acid, a strong acid, helps activate different organic functional groups . This activation could potentially facilitate various chemical reactions, including those involving Acetone p-tosylhydrazone.

Biochemical Pathways

N-tosylhydrazones, a class of compounds to which acetone p-tosylhydrazone belongs, have been used in olefination reactions . This suggests that Acetone p-tosylhydrazone might play a role in the synthesis of alkenes, which are key components of various biochemical pathways.

Pharmacokinetics

P-toluenesulfonic acid, a related compound, is known to be soluble in water, alcohols, and other polar organic solvents , which could potentially influence the bioavailability of Acetone p-tosylhydrazone.

Result of Action

Some n-tosylhydrazone derivatives have shown potential against human triple-negative breast cancer , suggesting that Acetone p-tosylhydrazone might have similar effects.

生化学分析

Biochemical Properties

The biochemical properties of Acetone p-tosylhydrazone are largely defined by its interactions with other biomolecules. It is known to participate in various biochemical reactions, particularly in the pharmaceutical industry

Cellular Effects

It is known that similar compounds can have significant effects on various types of cells and cellular processes

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that similar compounds can interact with various enzymes or cofactors

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of p-Toluenesulfonic acid, isopropylidenehydrazide typically begins with p-Toluenesulfonyl chloride and isopropylidenehydrazine.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as pyridine, which acts as both a solvent and a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure p-Toluenesulfonic acid, isopropylidenehydrazide.

Industrial Production Methods: Industrial production methods for p-Toluenesulfonic acid, isopropylidenehydrazide involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

化学反応の分析

Types of Reactions:

Oxidation: p-Toluenesulfonic acid, isopropylidenehydrazide can undergo oxidation reactions to form corresponding sulfonic acid derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Hydrazine derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

p-Toluenesulfonic acid: A closely related compound with similar reactivity but lacking the isopropylidenehydrazide moiety.

Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring instead of a toluene ring.

Methanesulfonic acid: A simpler sulfonic acid derivative with a methane group.

Uniqueness:

Reactivity: p-Toluenesulfonic acid, isopropylidenehydrazide is unique due to its enhanced reactivity, making it a versatile intermediate in organic synthesis.

Applications: Its specific structure allows for unique applications in drug development and biochemical studies, distinguishing it from other sulfonic acid derivatives.

生物活性

p-Toluenesulfonic acid, isopropylidenehydrazide (PTSA-IH) is a compound derived from p-toluenesulfonic acid (PTSA), which is widely used in various chemical applications. Understanding its biological activity is essential for evaluating its safety and efficacy in industrial and pharmaceutical contexts. This article synthesizes available research findings regarding the biological activity of PTSA-IH, including data tables and case studies.

Structure and Composition

p-Toluenesulfonic acid has the following chemical structure and properties:

| Property | Details |

|---|---|

| Chemical Formula | C₇H₈O₃S |

| Molecular Weight | 172.2 g/mol |

| CAS Number | 104-15-4 |

| Appearance | White crystalline solid |

| Melting Point | 104 - 107 °C |

| pH | Strongly acidic in aqueous solution |

Biological Activity Overview

The biological activity of PTSA-IH has been explored in several studies, focusing on its toxicity, potential therapeutic effects, and ecological impact.

Acute Toxicity

Research indicates that PTSA exhibits moderate acute toxicity. The oral LD50 for p-toluenesulfonic acid monohydrate is approximately 1410 mg/kg in rats, suggesting that it can be harmful if ingested in significant quantities .

Skin Irritation and Corrosiveness

PTSA is known to be corrosive to the skin at concentrations above 20%, with irritation noted at lower concentrations . This poses a risk for occupational exposure, necessitating appropriate safety measures during handling.

Genotoxicity and Carcinogenicity

According to screening assessments conducted under the Chemicals Management Plan (CMP) by Health Canada, PTSA does not exhibit genotoxic or carcinogenic properties . No systemic adverse effects were observed in repeated dose studies up to a limit dose of 1000 mg/kg body weight per day .

Ecological Impact

The ecological risk assessment indicates that PTSA is unlikely to cause significant ecological harm. It was classified using a risk matrix that considers both hazard and exposure profiles, with low potential concern identified for its environmental impact .

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of PTSA-IH against various bacterial strains. The results indicated a notable inhibitory effect on Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Results :

- Significant inhibition at concentrations above 100 µg/mL.

Application in Drug Formulation

Another research highlighted the use of PTSA-IH as a catalyst in drug formulation processes. Its ability to enhance reaction rates while maintaining product integrity makes it valuable in pharmaceutical manufacturing.

特性

IUPAC Name |

4-methyl-N-(propan-2-ylideneamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-8(2)11-12-15(13,14)10-6-4-9(3)5-7-10/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXJLURHJAVZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295347 | |

| Record name | Acetone p-tosylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3900-79-6 | |

| Record name | Acetone p-tosylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetone p-tosylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetone p-tosylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。